

Biochemical Characterization of SARS-CoV-2 Mpro-IN-4: A Technical Guide

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-4

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This technical guide provides a comprehensive overview of the biochemical characteristics of **SARS-CoV-2 Mpro-IN-4**, a dual inhibitor of the SARS-CoV-2 Main Protease (Mpro) and human Cathepsin L (CatL). The information presented herein is intended to support research and drug development efforts targeting SARS-CoV-2.

Introduction

SARS-CoV-2 Mpro-IN-4 has been identified as a dual-action inhibitor with the potential to disrupt the viral life cycle at two critical stages: viral entry into host cells and viral replication. By targeting both the host protease Cathepsin L, which is involved in the processing of the viral spike protein for cell entry, and the viral Main Protease (Mpro or 3CLpro), essential for cleaving the viral polyprotein into functional units, Mpro-IN-4 presents a multi-pronged antiviral strategy. This guide summarizes its inhibitory potency and provides detailed experimental protocols for its characterization.

Quantitative Data

The inhibitory activity of **SARS-CoV-2 Mpro-IN-4** against its two primary targets has been quantified by determining its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

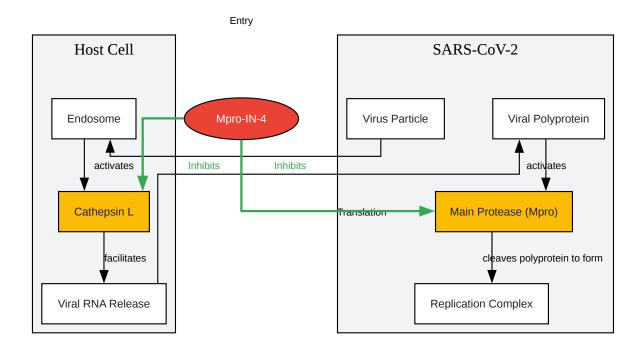


Target Enzyme	IC50 Value
SARS-CoV-2 Main Protease (Mpro)	900 nM[1][2]
Human Cathepsin L (CatL)	60 nM[1][2]

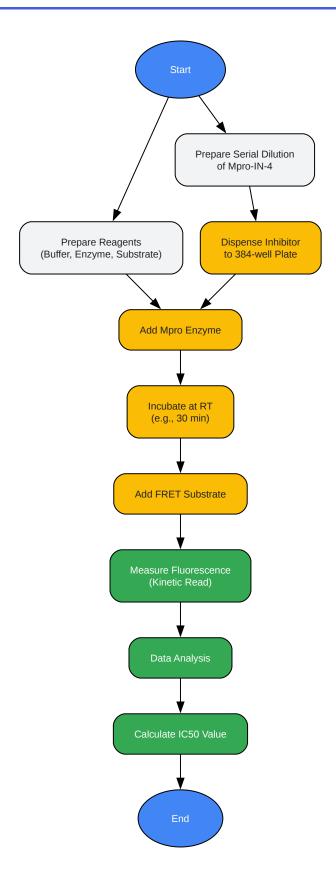
Mechanism of Action: Dual Inhibition

SARS-CoV-2 Mpro-IN-4's mechanism of action is centered on the simultaneous inhibition of two key proteases. This dual inhibition is a promising strategy for potent antiviral efficacy and potentially a higher barrier to the development of viral resistance.









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References

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- 2. biorxiv.org [biorxiv.org]
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